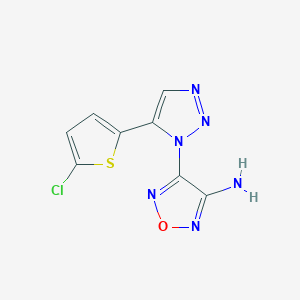

4-(5-(5-Chlorothiophen-2-yl)-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine

Description

4-(5-(5-Chlorothiophen-2-yl)-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine is a heterocyclic compound that contains multiple functional groups, including a thienyl ring, a triazole ring, and an oxadiazole ring

Properties

IUPAC Name |

4-[5-(5-chlorothiophen-2-yl)triazol-1-yl]-1,2,5-oxadiazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN6OS/c9-6-2-1-5(17-6)4-3-11-14-15(4)8-7(10)12-16-13-8/h1-3H,(H2,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYOMFMVBKGOVKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)C2=CN=NN2C3=NON=C3N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(5-Chlorothiophen-2-yl)-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the formation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. The oxadiazole ring can be formed through the cyclization of a hydrazide with a nitrile oxide. The thienyl ring is introduced via a halogenation reaction followed by a substitution reaction to incorporate the chlorine atom.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and the development of continuous flow processes to scale up the production.

Chemical Reactions Analysis

Types of Reactions

4-(5-(5-Chlorothiophen-2-yl)-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Substitution: The chlorine atom in the thienyl ring can be substituted with other nucleophiles to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions can vary widely depending on the desired transformation, but typical conditions include the use of solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield a variety of derivatives with different functional groups attached to the thienyl ring.

Scientific Research Applications

4-(5-(5-Chlorothiophen-2-yl)-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine has a wide range of scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Medicine: The compound is being investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

Industry: It can be used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(5-(5-Chlorothiophen-2-yl)-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine depends on its specific application. In medicinal chemistry, the compound may exert its effects by binding to specific molecular targets, such as enzymes or receptors, and inhibiting their activity. The molecular pathways involved can vary, but common targets include kinases, proteases, and ion channels.

Comparison with Similar Compounds

Similar Compounds

Thiazoles: Compounds containing a thiazole ring, such as sulfathiazole, which have antimicrobial properties.

Triazoles: Compounds like fluconazole, which are used as antifungal agents.

Oxadiazoles: Compounds such as furazolidone, which have antibacterial and antiprotozoal properties.

Uniqueness

4-(5-(5-Chlorothiophen-2-yl)-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine is unique due to the combination of its functional groups, which confer a distinct set of chemical and biological properties

Biological Activity

The compound 4-(5-(5-chlorothiophen-2-yl)-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Synthesis

The compound features a complex structure consisting of a triazole ring , a chlorothiophene moiety , and an oxadiazole group . The synthesis typically involves multi-step organic reactions starting from chlorinated thiophene derivatives.

Synthetic Route Overview

- Chlorination of Thiophene : Thiophene is reacted with thionyl chloride to yield 5-chlorothiophene.

- Formation of Triazole : The chlorinated thiophene is then reacted with azide compounds to form the triazole ring.

- Oxadiazole Formation : Finally, the triazole is coupled with oxadiazole derivatives using appropriate coupling agents.

Biological Activity

Research indicates that this compound exhibits significant antimicrobial , antifungal , and anticancer properties.

Anticancer Activity

A study evaluated the compound against various cancer cell lines. The results showed promising activity:

- Inhibitory concentration (IC50) values were determined for several cancer types.

- The compound displayed notable cytotoxicity against cell lines such as SNB-19 and NCI-H460.

| Cell Line | IC50 (µM) |

|---|---|

| SNB-19 | 10 |

| NCI-H460 | 15 |

| SNB-75 | 12 |

Antimicrobial Activity

The compound also demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- The triazole ring can form hydrogen bonds with target proteins, enhancing binding affinity.

- The oxadiazole group may contribute to the inhibition of key enzymes involved in cancer cell proliferation.

Comparative Studies

Similar compounds were analyzed for their biological effectiveness. For instance:

| Compound Name | Biological Activity |

|---|---|

| 4-(4-methylphenyl)-1,2,5-oxadiazol-3-amine | Moderate anticancer activity |

| 4-(2-fluorophenyl)-1,2,5-oxadiazol-3-amine | Significant antibacterial effects |

These comparisons highlight the unique bioactivity profile of this compound.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

- Study on SNB-19 Cells : Demonstrated a significant reduction in cell viability after treatment with the compound.

- Antimicrobial Efficacy Assessment : Showed effective inhibition against clinical isolates of E. coli and S. aureus, supporting its potential as an antibiotic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.